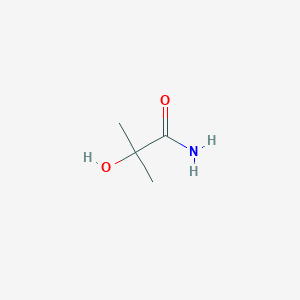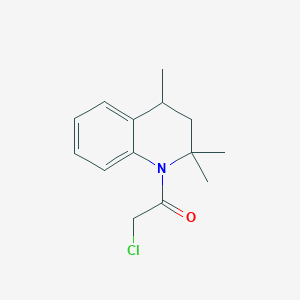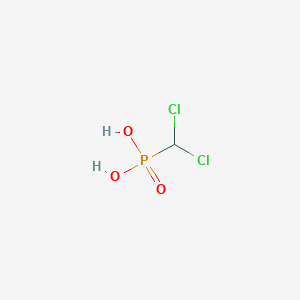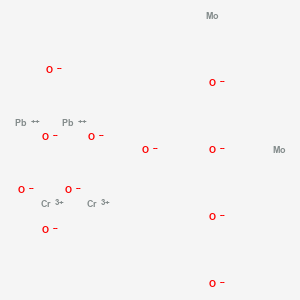
Lead molybdenum chromate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lead molybdenum chromate (LMC) is a type of inorganic compound that has attracted attention due to its unique properties. It is a yellow pigment that is used in various industrial applications, including coatings, plastics, and ceramics. LMC has been found to have significant anti-corrosive properties, making it an ideal material for use in harsh environments. In
Mécanisme D'action
The mechanism of action of Lead molybdenum chromate is not fully understood, but it is believed to involve the formation of a protective layer on the surface of the metal. This layer prevents the metal from coming into contact with the corrosive environment, thus preventing degradation. Lead molybdenum chromate has also been found to have antimicrobial properties, which may be due to its ability to disrupt the cell membrane of microorganisms.
Effets Biochimiques Et Physiologiques
Lead molybdenum chromate has been found to have low toxicity and is not considered to be harmful to humans or the environment. However, it should be handled with care due to its potential to cause skin and eye irritation. In terms of its physiological effects, Lead molybdenum chromate has been found to have anti-inflammatory properties and has been investigated for its potential to treat inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Lead molybdenum chromate in lab experiments is its anti-corrosive properties, which can help to protect equipment and materials from degradation. Additionally, Lead molybdenum chromate is relatively easy to synthesize and is readily available. However, one limitation of using Lead molybdenum chromate is its potential to cause skin and eye irritation, which may require special handling procedures.
Orientations Futures
There are several potential future directions for research on Lead molybdenum chromate. One area of interest is the development of new synthesis methods that can improve the purity and quality of the pigment. Additionally, Lead molybdenum chromate's antimicrobial properties make it a promising candidate for use in medical applications, such as wound dressings and implant coatings. Further research is also needed to fully understand the mechanism of action of Lead molybdenum chromate and its potential to treat inflammatory diseases.
Méthodes De Synthèse
The synthesis of Lead molybdenum chromate involves the reaction of lead chromate and ammonium molybdate in an aqueous solution. The resulting precipitate is then washed and dried to produce the yellow pigment. The purity and quality of Lead molybdenum chromate can be improved by adjusting the reaction conditions, such as the pH and temperature.
Applications De Recherche Scientifique
Lead molybdenum chromate has been extensively studied for its anti-corrosive properties, as it can protect metals from degradation in harsh environments. It has also been investigated as a potential material for use in solar cells and catalysis. Additionally, Lead molybdenum chromate has been found to have antimicrobial properties, making it a promising candidate for use in medical applications.
Propriétés
Numéro CAS |
12709-98-7 |
|---|---|
Nom du produit |
Lead molybdenum chromate |
Formule moléculaire |
Cr2Mo2O11Pb2-12 |
Poids moléculaire |
886 g/mol |
Nom IUPAC |
chromium(3+);lead(2+);molybdenum;oxygen(2-) |
InChI |
InChI=1S/2Cr.2Mo.11O.2Pb/q2*+3;;;11*-2;2*+2 |
Clé InChI |
UJSWIHIDDYYLJD-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Cr+3].[Cr+3].[Mo].[Mo].[Pb+2].[Pb+2] |
SMILES canonique |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Cr+3].[Cr+3].[Mo].[Mo].[Pb+2].[Pb+2] |
Synonymes |
LEADMOLYBDENUMCHROMATE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



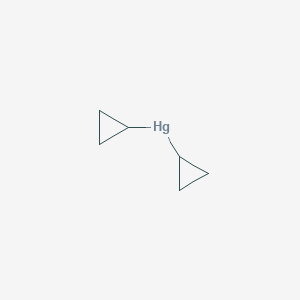

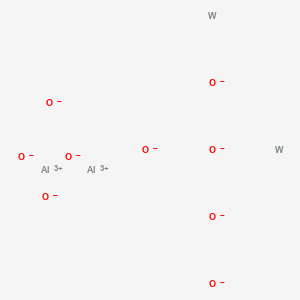

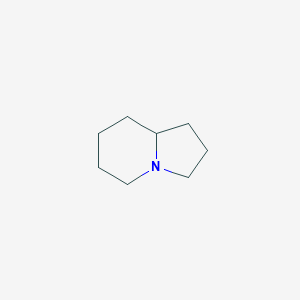
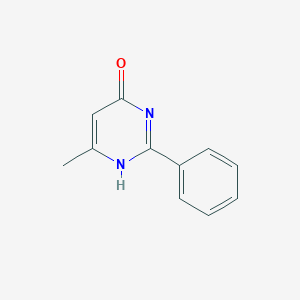
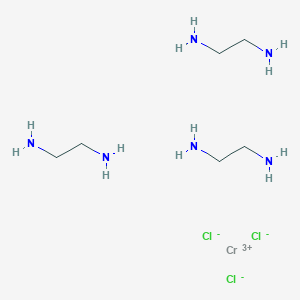
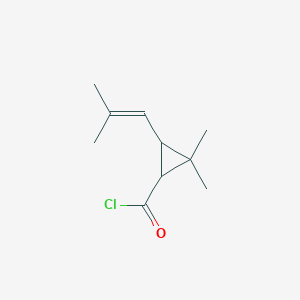
![2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis-](/img/structure/B79241.png)
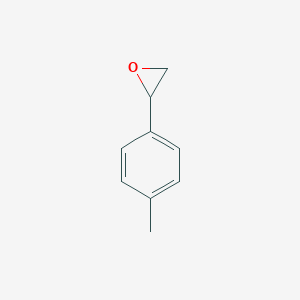
![2-Phenylindeno[2,1-b]pyran](/img/structure/B79246.png)
